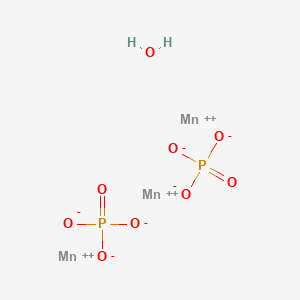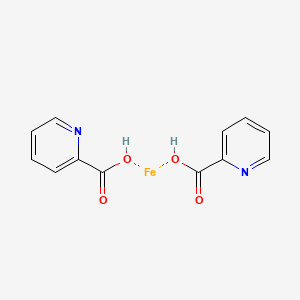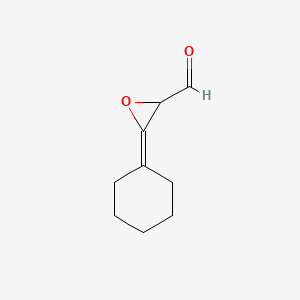
3-Cyclohexylideneoxirane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexylideneoxirane-2-carbaldehyde is an organic compound characterized by a cyclohexylidene group attached to an oxirane ring, which is further connected to a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylideneoxirane-2-carbaldehyde typically involves the reaction of cyclohexanone with an appropriate epoxidizing agent, followed by the introduction of the carbaldehyde group. One common method involves the use of peracids, such as m-chloroperbenzoic acid, to epoxidize cyclohexanone, forming the oxirane ring. The resulting epoxide can then be subjected to formylation reactions to introduce the carbaldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Cyclohexylideneoxirane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclohexylideneoxirane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and epoxides.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclohexylideneoxirane-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. The aldehyde group can participate in various condensation and addition reactions, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
Cyclohexanone: Lacks the oxirane and carbaldehyde groups.
Cyclohexylideneoxirane: Lacks the carbaldehyde group.
2-Cyclohexylideneacetaldehyde: Similar structure but lacks the oxirane ring.
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
3-cyclohexylideneoxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h6,8H,1-5H2 |
InChIキー |
CGOBUXXVJIOLHP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C2C(O2)C=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)




![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
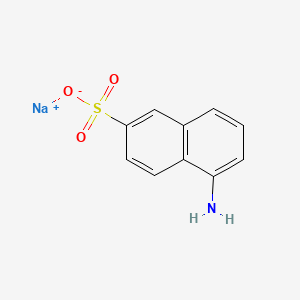



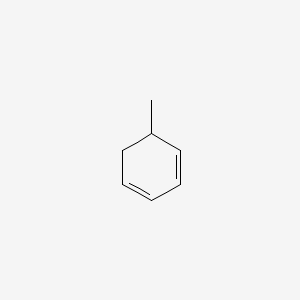
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
